1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde
Description
1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde (CAS: 338416-72-1) is a fluorinated indole derivative with the molecular formula C₁₇H₁₂F₃NO₂ and a molecular weight of 319.29 g/mol . The compound features a 1-methylindole core substituted at the 2-position with a 3-(trifluoromethyl)phenoxy group and a formyl (-CHO) group at the 3-position. This compound is synthesized via formylation reactions, likely employing POCl₃ and DMF in a Vilsmeier-Haack-type mechanism, as observed in analogous indole derivatives .
Properties
IUPAC Name |
1-methyl-2-[3-(trifluoromethyl)phenoxy]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2/c1-21-15-8-3-2-7-13(15)14(10-22)16(21)23-12-6-4-5-11(9-12)17(18,19)20/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLAHHBDMCATQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC=CC(=C3)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde is a fluorinated indole derivative with a molecular formula of C₁₇H₁₂F₃NO₂ and a molecular weight of 319.28 g/mol . The compound features a methyl group at the indole nitrogen (position 1), a phenoxy substituent at position 2 (meta-trifluoromethyl), and a carbaldehyde group at position 3. Its physicochemical properties include a melting point of 151–153°C and a calculated XLogP3 value of 4.2 , indicating moderate lipophilicity. The presence of the trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity in substitution reactions.
Synthetic Pathways
Indole Core Construction
The synthesis begins with the formation of the 1-methylindole scaffold. A common approach involves the Fischer indole synthesis , where phenylhydrazine derivatives cyclize with ketones under acidic conditions. For example, reaction of 3-(trifluoromethyl)acetophenone with methylhydrazine in the presence of HCl yields 1-methylindole derivatives. Alternatively, Buchwald–Hartwig amination can introduce the methyl group post-cyclization.
Key Reaction:
$$
\text{Phenylhydrazine} + \text{Ketone} \xrightarrow{\text{HCl}} \text{1-Methylindole Intermediate}
$$
Introduction of the Trifluoromethylphenoxy Group
The phenoxy group is introduced via nucleophilic aromatic substitution (SNAr) . The electron-withdrawing trifluoromethyl group activates the aryl halide (e.g., 3-chloro-5-trifluoromethylphenol) for attack by the deprotonated indole nitrogen. Using K₂CO₃ as a base in dimethylformamide (DMF) at 80–100°C facilitates this step.
Example Protocol:
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Yield Optimization and Challenges
Factors Affecting Yield
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for SNAr steps to enhance heat transfer and reduce reaction times. Green chemistry principles recommend replacing DMF with cyclopentyl methyl ether (CPME) to improve sustainability.
Applications and Derivatives
This compound serves as a precursor for indoleamine 2,3-dioxygenase (IDO) inhibitors , which are investigated for cancer immunotherapy. Functionalization at the aldehyde group (e.g., condensation with hydrazines) generates hydrazone derivatives with enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in radical substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) are used in trifluoromethylation reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Oxygen vs. Sulfur Linkage
A key structural analog is 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde (CAS: 338416-52-7), where the phenoxy (-O-) group is replaced with a sulfanyl (-S-) group. This substitution increases the molecular weight to 335.34 g/mol (C₁₇H₁₂F₃NOS) .
Table 1: Comparison of Oxygen- and Sulfur-Linked Analogs
Functional Group and Positional Isomerism
- 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (9) and 1-methyl-1H-indole-3-carbaldehyde (10) : These isomers differ in substituent positions (2- vs. 3-carbaldehyde) and the presence of a chloro (-Cl) group. The chloro substituent increases molecular polarity but reduces lipophilicity compared to -CF₃.
- Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate (CAS: 155134-38-6) : Replaces the aldehyde with a methyl ester (-COOCH₃) and positions -CF₃ at the 7-position. The ester group reduces electrophilicity compared to the aldehyde, impacting reactivity in nucleophilic additions.
Substituent Diversity in Sulfur-Containing Analogs
- 2-[(4-Bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde (Catalog 164864) : Features a bromine atom and nitro (-NO₂) group, introducing strong electron-withdrawing effects that may stabilize the aldehyde group but reduce solubility.
Table 2: Structural and Functional Variations in Analogs
Implications of Structural Differences
Physicochemical Properties
- Lipophilicity: The -CF₃ group in the target compound enhances hydrophobicity compared to non-fluorinated analogs (e.g., 3-chloro derivatives) . Sulfur analogs may exhibit higher logP values than oxygen-linked counterparts due to sulfur’s polarizability .
- Reactivity : The aldehyde group’s electrophilicity is modulated by adjacent substituents. Electron-withdrawing groups like -CF₃ stabilize the aldehyde, while electron-donating groups (e.g., -OCH₃) could increase susceptibility to nucleophilic attack .
Biological Activity
1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde is a compound that has garnered attention due to its potential biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and applications in scientific research.
The compound has the following chemical properties:
- Molecular Formula : C₁₇H₁₂F₃NO₂
- CAS Number : 338416-72-1
- Melting Point : 151–153 °C
- Hazard Classification : Irritant
1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde exhibits significant interactions with various enzymes, particularly cytochrome P450 enzymes, which are crucial for oxidative metabolism. Its biochemical properties suggest that it may influence various metabolic pathways within cells.
Cellular Effects
Research indicates that this compound can affect cell signaling pathways, particularly those involving kinase enzymes. The following cellular effects have been documented:
- Influence on Cell Signaling : Alters the activity of kinases involved in growth and proliferation.
- Impact on Cellular Processes : Modulates apoptosis and cell cycle progression.
The mechanism by which 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde exerts its biological effects involves:
- Binding to Biomolecules : The trifluoromethyl group enhances lipophilicity, allowing the compound to interact with hydrophobic pockets in proteins and enzymes.
- Conformational Changes : Alters the conformation and activity of target biomolecules, leading to various pharmacological effects .
Antimicrobial and Anticancer Properties
Recent studies have explored the compound's potential as an antimicrobial and anticancer agent. For instance:
- Anticancer Activity : In vitro studies have shown that derivatives containing the indole structure exhibit significant cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group appears to enhance this activity by improving the compound's interaction with cellular targets .
Comparative Analysis
To understand its efficacy, a comparison with similar compounds can be insightful:
| Compound Name | Activity | Notable Features |
|---|---|---|
| Fluoxetine | Antidepressant | Contains trifluoromethyl group |
| Berotralstat | Treats hereditary angioedema | Similar structural features |
| 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde | Anticancer, Antimicrobial | Unique indole and aldehyde functionalities |
Applications in Scientific Research
The applications of 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde span various fields:
- Chemistry : Used as a building block for synthesizing complex organic molecules.
- Biology : Investigated for its biological activities, including potential therapeutic roles in cancer treatment.
- Medicine : Explored for drug development due to its favorable pharmacokinetic properties.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde, and what challenges arise during its purification?
Methodological Answer: The synthesis of indole-3-carbaldehyde derivatives typically involves Vilsmeier-Haack formylation of the indole core, followed by nucleophilic substitution at the 2-position. For example, 4-fluoro-1H-indole-3-carbaldehyde was synthesized using POCl₃ and DMF under controlled conditions (Vilsmeier reagent), achieving a 41% yield after column chromatography . Challenges include controlling regioselectivity during substitution and removing byproducts (e.g., unreacted starting materials). Purification often requires gradient elution (e.g., petroleum benzine/ethyl acetate) to isolate the aldehyde moiety without degradation .
Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H-NMR : The aldehyde proton typically resonates at δ ~9.8–10.2 ppm as a singlet. The trifluoromethyl (CF₃) group splits adjacent protons due to coupling (e.g., δ ~7.3–7.5 ppm for aromatic protons) .
- ¹⁹F-NMR : The CF₃ group shows a distinct quartet at δ ~-122 ppm (J = 5–6 Hz) .
- HRMS : Exact mass analysis confirms the molecular ion (e.g., [M+H]⁺ or [M-OH]⁺ fragments) with <2 ppm error . X-ray crystallography, as used for analogous indole derivatives, provides additional structural validation by resolving bond angles and packing interactions .
Q. What preliminary biological activities have been reported for structurally similar indole-3-carbaldehyde derivatives?
Methodological Answer: Indole derivatives exhibit antibacterial, antifungal, and antitumor activities. For example, 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives showed activity against Staphylococcus aureus and Candida albicans . The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve bioavailability in pharmacological studies . However, activity must be validated via in vitro assays (e.g., MIC determinations) and compared to controls like fluconazole .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or impurities. To address this:
- Perform dose-response curves to confirm IC₅₀/EC₅₀ values across multiple replicates.
- Use HPLC-MS to verify compound purity (>95%) and rule out degradation products .
- Compare results with structurally validated analogs (e.g., 1-benzyl-4-fluoro-1H-indole-3-carbaldehyde) to isolate the role of the trifluoromethylphenoxy substituent .
Q. What strategies mitigate poor aqueous solubility of this compound in pharmacological studies?
Methodological Answer:
- Formulation : Use co-solvents (e.g., DMSO/PEG 400) or cyclodextrin inclusion complexes to enhance solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the aldehyde or methyl positions to improve bioavailability .
- Nanoparticle encapsulation : Lipid-based carriers or polymeric nanoparticles can enhance delivery to target tissues .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinases). The aldehyde group may act as a covalent inhibitor, forming Schiff bases with lysine residues .
- QSAR analysis : Correlate substituent electronic properties (e.g., CF₃ electronegativity) with activity data to guide structural optimization .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding motifs .
Q. What crystallographic insights exist for analogous indole derivatives, and how do they inform structural analysis?
Methodological Answer: Single-crystal X-ray studies of 2-(4-fluorophenyl)-3-methyl-1H-indole revealed non-classical N–H···π interactions influencing molecular packing . For the title compound, similar weak interactions (e.g., C=O···CF₃) may stabilize the crystal lattice, affecting physicochemical properties like melting point and stability. Data collection at low temperatures (e.g., 93 K) improves resolution for accurate bond-length measurements (mean σ(C–C) = 0.003 Å) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
Methodological Answer:
- Substituent variation : Replace the CF₃ group with other electron-withdrawing groups (e.g., NO₂) to modulate electronic effects on the indole ring .
- Positional isomerism : Synthesize 2- vs. 4-(trifluoromethyl)phenoxy analogs to assess steric and electronic impacts on target binding .
- Biological testing : Use panels of cancer cell lines (e.g., NCI-60) or microbial strains to identify selectivity patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
